1-Fluoro-3-iodobenzene

Catalog No.
S520831
CAS No.
1121-86-4
M.F
C6H4FI
M. Wt
222.0009
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Fluoro-3-iodobenzene

CAS Number

1121-86-4

Product Name

1-Fluoro-3-iodobenzene

IUPAC Name

1-fluoro-3-iodobenzene

Molecular Formula

C6H4FI

Molecular Weight

222.0009

InChI

InChI=1S/C6H4FI/c7-5-2-1-3-6(8)4-5/h1-4H

InChI Key

VSKSBSORLCDRHS-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)I)F

Solubility

Soluble in DMSO

Synonyms

Benzene, 1-fluoro-3-iodo-

Canonical SMILES

C1=CC(=CC(=C1)I)F

Description

The exact mass of the compound 1-Fluoro-3-iodobenzene is 221.9342 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10279. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Organic synthesis

    Due to the presence of a fluorine and an iodine atom, 1-Fluoro-3-iodobenzene can act as a versatile building block for organic synthesis. The carbon-fluorine bond is relatively unreactive, allowing chemists to selectively modify the iodine position. Additionally, the iodine group can be readily substituted for other functional groups through various reactions, potentially leading to the creation of complex organic molecules ().

  • Material science

    The specific properties of 1-Fluoro-3-iodobenzene, such as its electrical conductivity or fluorescence, might be of interest for material science research. However, there is currently limited information on its application in this field.

  • Medical science

    Some scientific databases mention 1-Fluoro-3-iodobenzene in connection with research on Plasmodium falciparum, the parasite responsible for malaria (). However, the specific details of this research are not publicly available.

1-Fluoro-3-iodobenzene is an aromatic compound characterized by the molecular formula C₆H₄FI. It features a benzene ring with fluorine and iodine atoms located at the meta positions. This unique substitution pattern imparts distinct chemical properties, making 1-fluoro-3-iodobenzene a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The compound is also notable for its reactivity, which is influenced by the electron-withdrawing effects of both halogen substituents .

  • Substitution Reactions: The presence of the fluorine atom allows for nucleophilic aromatic substitution, where nucleophiles can replace the iodine atom due to its better leaving group ability.
  • Coupling Reactions: It is frequently utilized in palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, which are essential for forming carbon-carbon bonds in organic synthesis .
  • Oxidation and Reduction: The compound can be oxidized to yield 3-fluorobenzoic acid or reduced to regenerate 3-fluorobenzene, showcasing its versatility in synthetic applications.

Research indicates that 1-fluoro-3-iodobenzene exhibits biological activity, particularly in studies involving halogenated aromatic compounds. It has been investigated for its effects on various biological systems, including its interactions with palladium catalysts, which play a crucial role in biochemical pathways related to drug development and material science .

Several methods are employed for synthesizing 1-fluoro-3-iodobenzene:

  • Electrophilic Aromatic Substitution: This method involves iodinating fluorobenzene using iodine and an oxidizing agent like nitric acid, facilitating the introduction of iodine at the meta position.
  • Diazotization: Another approach is the diazotization of 3-fluoroaniline followed by treatment with potassium iodide, allowing for selective substitution.
  • Halogen Exchange Reaction: In industrial settings, this compound can be synthesized via halogen exchange, where a fluorine-containing benzene derivative reacts with iodine under controlled conditions .

The applications of 1-fluoro-3-iodobenzene span various fields:

  • Organic Synthesis: As a building block for more complex organic molecules, it plays a vital role in synthesizing pharmaceuticals and agrochemicals.
  • Medicinal Chemistry: Its ability to undergo diverse chemical transformations makes it useful in drug development.
  • Material Science: The compound is involved in creating advanced materials, including polymers and liquid crystals .

Studies on 1-fluoro-3-iodobenzene have shown its interactions with palladium catalysts during hydroarylation reactions. These interactions are significant for understanding its role in biochemical pathways and its potential as a reagent in various synthetic applications. The compound's light sensitivity necessitates careful storage conditions to maintain stability during experimental use .

1-Fluoro-3-iodobenzene can be compared with several similar compounds, each possessing distinct characteristics:

Compound NameKey FeaturesUniqueness Compared to 1-Fluoro-3-Iodobenzene
FluorobenzeneContains only fluorine; less reactiveLacks iodine; thus less versatile in reactions
IodobenzeneContains only iodine; more reactiveLacks fluorine; affects reactivity profile
ChlorobenzeneContains chlorine; different reactivityDifferent halogen affects nucleophilicity
BromobenzeneContains bromine; varying reactivitySimilar to chlorobenzene but with bromine

The unique combination of fluorine and iodine in 1-fluoro-3-iodobenzene enhances its reactivity and application scope compared to these other halogenated benzenes .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.4

Exact Mass

221.9342

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.65%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1121-86-4

Wikipedia

3-Fluoroiodobenzene

General Manufacturing Information

Benzene, 1-fluoro-3-iodo-: INACTIVE

Dates

Modify: 2023-08-15
Kato et al. Gene expression signatures and small molecule compounds link a protein kinase to Plasmodium falciparum motility Nature Chemical Biology, doi: 10.1038/nchembio.87, published online 27 April 2008. http://www.nature.com/naturechemicalbiology
Blumke et al. Preparation of functionalized organoaluminiums by direct insertion of aluminium to unsaturated halides. Nature Chemistry, doi: 10.1038/nchem.590, published online 24 March 2010 http://www.nature.com/nchem

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